molecular formula C22H22N2O7 B2680015 Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1358249-47-4

Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2680015
CAS No.: 1358249-47-4
M. Wt: 426.425
InChI Key: IBVRTGNODIUOQN-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound with a quinoline core structure

Scientific Research Applications

Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its biological targets . Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Future Directions

Piperidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the safety and efficacy of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline-2-carboxylic acid with 3-methoxyphenyl isocyanate, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce partially hydrogenated quinoline compounds.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.

    3-Methoxyphenyl isocyanate: Another precursor used in the synthesis.

    Quinoline-2,4-dione derivatives: Products of oxidation reactions involving the target compound.

Uniqueness

Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to its combination of functional groups and the quinoline core structure. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVRTGNODIUOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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